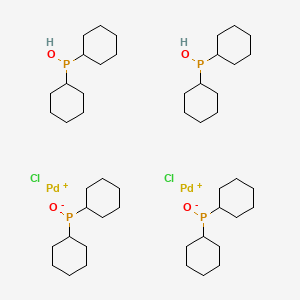
Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) is a complex organometallic compound that has garnered significant interest in the field of chemistry due to its unique properties and applications. This compound is characterized by the presence of palladium atoms coordinated with dicyclohexylphosphinito ligands and chlorine atoms. It is known for its stability and effectiveness as a catalyst in various organic reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) typically involves the reaction of palladium salts with dicyclohexylphosphine and chlorine gas. The process can be summarized as follows:
Starting Materials: Palladium chloride (PdCl2), dicyclohexylphosphine (PCy2H), and hydrogen gas (H2).
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) under an inert atmosphere to prevent oxidation.
Procedure: Palladium chloride is dissolved in the solvent, followed by the addition of dicyclohexylphosphine. Chlorine gas is then bubbled through the solution, and the mixture is stirred at room temperature. Hydrogen gas is introduced to complete the formation of the complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Safety measures are strictly adhered to due to the use of chlorine gas and the potential toxicity of palladium compounds.
化学反应分析
Types of Reactions
Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: Ligands in the complex can be substituted with other phosphine ligands or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: Reactions are typically carried out in organic solvents like dichloromethane or toluene, with the addition of the desired ligand.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species. Substitution reactions result in the formation of new palladium-phosphine or palladium-halide complexes.
科学研究应用
Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential use in bioconjugation and the development of bioactive molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is employed in the production of fine chemicals and pharmaceuticals, where its catalytic properties enhance reaction efficiency and selectivity.
作用机制
The mechanism by which Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) exerts its effects involves the coordination of palladium atoms with substrates, facilitating various chemical transformations. The molecular targets include organic molecules with reactive functional groups, and the pathways involved often include oxidative addition, transmetalation, and reductive elimination steps.
相似化合物的比较
Similar Compounds
- Dihydrogen DI-MU-chlorotetrakis(di-tert-butylphosphinito-KP) dipalladate(2-)
- Dihydrogen DI-MU-chlorotetrakis(diphenylphosphinito-KP) dipalladate(2-)
Uniqueness
Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) is unique due to its specific ligand environment, which imparts distinct steric and electronic properties. This uniqueness enhances its catalytic activity and selectivity in various organic reactions compared to similar compounds with different phosphine ligands.
属性
分子式 |
C48H90Cl2O4P4Pd2 |
|---|---|
分子量 |
1138.9 g/mol |
IUPAC 名称 |
chloropalladium(1+);dicyclohexylphosphinite;dicyclohexylphosphinous acid |
InChI |
InChI=1S/2C12H23OP.2C12H22OP.2ClH.2Pd/c4*13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;;/h2*11-13H,1-10H2;2*11-12H,1-10H2;2*1H;;/q;;2*-1;;;2*+2/p-2 |
InChI 键 |
UMAWPCFKIHGIEL-UHFFFAOYSA-L |
规范 SMILES |
C1CCC(CC1)P(C2CCCCC2)O.C1CCC(CC1)P(C2CCCCC2)O.C1CCC(CC1)P(C2CCCCC2)[O-].C1CCC(CC1)P(C2CCCCC2)[O-].Cl[Pd+].Cl[Pd+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


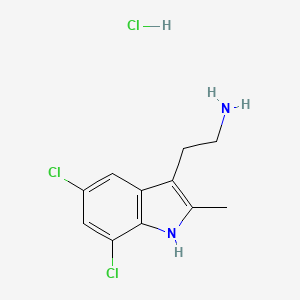
![7-Pyridin-4-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12316968.png)
![N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B12316969.png)
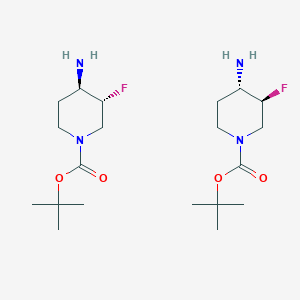
![N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine](/img/structure/B12316978.png)
![3-[14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one](/img/structure/B12316986.png)
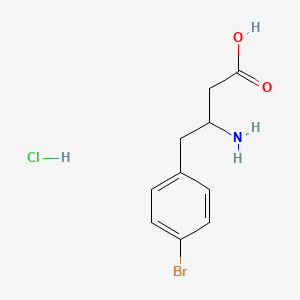
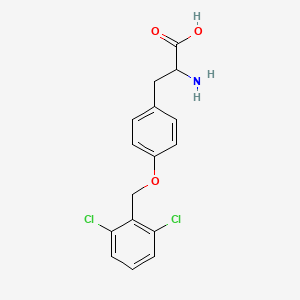
![2-[4-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12317003.png)
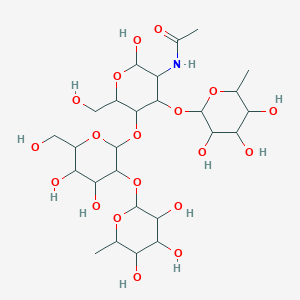
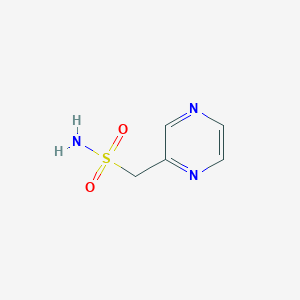
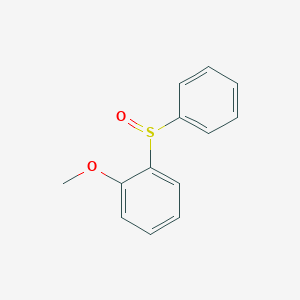
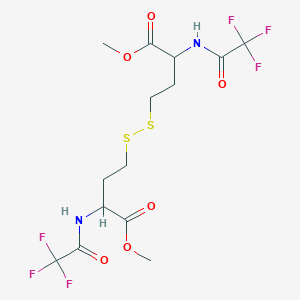
![2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12317048.png)
